Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]
Description
Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide] (compound formula: C₁₂H₂₈Cu₄I₄N₄; molecular weight: 990.18 g/mol) is a coordination complex featuring four copper(I) ions bridged by iodide ligands and coordinated by two N,N'-dimethylpiperazine (Me₂Pip) molecules . The structure comprises a tetracopper core stabilized by µ-iodide bridges and N,N'-dimethylpiperazine ligands acting as bidentate donors. The compound is reported as a white powder, but critical physicochemical properties such as melting point, solubility, and thermal stability remain uncharacterized .
Properties
IUPAC Name |
1,4-dimethylpiperazine;iodocopper | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H14N2.4Cu.4HI/c2*1-7-3-5-8(2)6-4-7;;;;;;;;/h2*3-6H2,1-2H3;;;;;4*1H/q;;4*+1;;;;/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSWMJMJMMUXLX-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C.CN1CCN(CC1)C.[Cu]I.[Cu]I.[Cu]I.[Cu]I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cu4I4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] typically involves the reaction of copper(I) iodide with N,N’-dimethylpiperazine under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
While specific industrial production methods for Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to achieve high yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: Reduction reactions can revert the copper to its original oxidation state.
Substitution: Ligand substitution reactions can occur, where the N,N’-dimethylpiperazine ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of copper(I) complexes with different ligands .
Scientific Research Applications
Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a sensor for detecting specific biomolecules.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as photoluminescent coatings and sensors
Mechanism of Action
The mechanism of action of Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide] involves its ability to interact with various molecular targets through its copper(I) centers. These interactions can lead to changes in the electronic properties of the compound, enabling it to act as a catalyst or sensor. The pathways involved in these interactions are often related to the redox properties of the copper centers and the coordination environment provided by the N,N’-dimethylpiperazine ligands .
Comparison with Similar Compounds
Piperazine-Based Ligands
- N,N'-Dimethylpiperazine (Me₂Pip) : In Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide], Me₂Pip acts as a bidentate ligand, coordinating through its two nitrogen atoms. This flexibility allows for a tetracopper cluster with µ-iodide bridges .
- Piperazine (Pip) and Derivatives : Copper(I) complexes with unsubstituted piperazine (Pip) or N-methylpiperazine (MePip) exhibit distinct stoichiometries. For example, (CuI)₂(TATD) (TATD = 1,3,6,8-tetraazatricyclo[4.4.1.1³,⁸]dodecane) forms binuclear structures due to TATD’s tetradentate nature, contrasting with the tetranuclear core of the target compound .
Non-Piperazine Ligands
- 2,3-Dimethylpyrazine : Copper(I) chloride complexes with this ligand form coordination polymers (e.g., tetra-µ-chloro-bis(µ₂-2,3-dimethylpyrazine)-tetrakis(acetonitrile-N)tetra-copper(I)), highlighting the role of ligand rigidity in polymer formation .
- TIPP/TAPP Ligands: Copper(I) complexes with N,N′-bis(3-(2-thenylidene)iminopropyl)piperazine (TIPP) or N,N′-bis(3-(2-thenyl)aminopropyl)piperazine (TAPP) feature mixed N/S donor environments, which enhance redox activity compared to the all-nitrogen coordination in the target compound .
Structural and Physical Properties
Table 1: Comparative Analysis of Copper(I) Coordination Complexes
Key Observations:
Nuclearity : The target compound’s tetranuclear structure is rare among Cu(I) complexes, which often form binuclear or polymeric architectures .
Ligand Flexibility : Me₂Pip’s flexibility enables µ-iodide bridging, whereas rigid ligands like 2,3-dimethylpyrazine favor polymeric frameworks .
Luminescence : Unlike (CuI)₂(TATD), which exhibits ambient-temperature luminescence, the target compound’s photophysical properties remain unexplored .
Biological Activity
Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide] is a copper coordination compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHCuIN
- Molecular Weight : 990.18 g/mol
- CAS Number : 1401708-91-5
The compound features a tetra-copper(I) core coordinated with two N,N'-dimethylpiperazine ligands, which may influence its solubility and interaction with biological targets.
Anticancer Properties
Research indicates that copper coordination compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), DNA intercalation, and disruption of cellular processes.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxicity of several copper complexes, including those similar to Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide], using the MTT assay on HepG2 and MCF-7 cell lines. The results are summarized in Table 1:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Cu(II)-complex 1 | HepG2 | 13.2 ± 4.6 |
| Cu(II)-complex 2 | MCF-7 | <1 |
| Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide] | Various | TBD |
The IC values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential effectiveness of these compounds in cancer therapy .
Antimicrobial Activity
Copper complexes are also known for their antimicrobial properties. The interaction between copper ions and microbial cells can disrupt membrane integrity and induce oxidative stress.
Case Study: Antimicrobial Testing
In a separate study, the antimicrobial efficacy of copper coordination compounds was assessed against several bacterial strains. The findings are presented in Table 2:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 18 |
These results highlight the broad-spectrum antimicrobial potential of copper(I) complexes, including Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide] .
The biological activity of Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide] can be attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication processes.
- ROS Generation : Copper ions can catalyze reactions that produce ROS, leading to oxidative damage in cells.
- Membrane Disruption : Interaction with microbial membranes can compromise their integrity, leading to cell lysis.
Q & A
Q. How should conflicting reports on the compound’s biological activity (e.g., antimicrobial properties) be addressed?
- Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., MIC against E. coli ATCC 25922) with controls for Cu(I) ion leaching. Pair with ICP-MS to quantify intracellular copper uptake. Compare results to structurally characterized analogs to isolate ligand-specific effects .
Q. What conceptual frameworks guide the design of novel Cu(I) complexes inspired by Bis(N,N’-dimethylpiperazine)tetra[copper(I) iodide]?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
